
GSK 650394
Vue d'ensemble
Description
- GSK650394 est un inhibiteur de petite molécule ciblant la sérine/thréonine kinase régulée par le sérum et les glucocorticoïdes 1 (SGK1). Sa structure chimique est caractérisée par le numéro CAS suivant : 890842-28-1 .
- SGK1 est un gène régulé par les androgènes. L'épuisement de l'expression de SGK1 affaiblit la croissance médiée par les androgènes dans les lignées cellulaires de cancer de la prostate, ce qui fait de l'inhibition de SGK1 un mécanisme prometteur pour la thérapie du cancer de la prostate.
Méthodes De Préparation
- Les voies de synthèse du GSK650394 ne sont pas largement documentées dans la littérature. Il est disponible commercialement auprès de fournisseurs.
- Les méthodes de production industrielle sont exclusives, mais le composé peut être obtenu par synthèse chimique.
Analyse Des Réactions Chimiques
- GSK650394 subit diverses réactions, notamment l'oxydation, la réduction et la substitution. Les réactifs et les conditions courantes utilisés dans ces réactions ne sont pas explicitement rapportés.
- Les principaux produits formés à partir de ces réactions ne sont pas largement étudiés, mais des recherches plus approfondies pourraient révéler des informations précieuses.
Applications de la recherche scientifique
- GSK650394 a été étudié dans divers domaines de recherche :
Recherche sur le cancer : Il inhibe le transport épithélial médié par SGK1 et présente des effets antiprolifératifs dans les cellules LNCaP.
Neurosciences : GSK650394 contrecarre la régénération neuronale réduite induite par le cortisol, module la signalisation Hedgehog et affecte le transport nucléaire de GR.
Virologie : Il inhibe la réplication du virus de la grippe.
Autres domaines : Des études supplémentaires ont étudié son impact sur le comportement de la douleur et les interactions protéiques.
Mécanisme d'action
- GSK650394 inhibe de manière compétitive SGK1. Il inhibe efficacement la phosphorylation de SGK1 in vitro (IC50 = 62 nM) et de SGK2 (IC50 = 103 nM) dans le test SPA .
- Les cibles moléculaires précises et les voies impliquées dans ses effets restent un domaine de recherche actif.
Applications De Recherche Scientifique
Cancer Therapy
GSK 650394 has shown promising results in the treatment of various cancers, particularly prostate cancer.
- Prostate Cancer : Research indicates that this compound inhibits androgen-mediated growth in LNCaP cells, a human prostate carcinoma cell line. The compound exhibits an IC50 value of approximately 1 μM, effectively blocking the effects of androgens on cell proliferation . A study demonstrated that SGK1 inhibition leads to autophagy-dependent apoptosis in prostate cancer cells, suggesting that this compound could enhance the efficacy of existing cancer therapies by inducing cell death through autophagy .
- Head and Neck Squamous Cell Carcinoma : In another study, this compound was tested for its ability to suppress tumor growth and enhance the effects of chemotherapeutic agents like cisplatin. The findings suggest that SGK1 inhibition may increase the sensitivity of cancer cells to chemotherapy, providing a potential combinatory treatment strategy .
Osteoporosis Treatment
This compound has also been evaluated for its effects on bone health, particularly in the context of osteoporosis.
- Mechanism of Action : The compound inhibits osteoclast differentiation and bone resorption by targeting the receptor activator of nuclear factor kappa-B (RANK) signaling pathway. In vitro studies have shown that this compound reduces the formation and activation of osteoclasts, which are critical for bone resorption .
- In Vivo Studies : In animal models of osteoporosis (specifically ovariectomized mice), this compound demonstrated a significant improvement in bone density by promoting antioxidant enzyme activities and reducing oxidative stress associated with bone loss .
Neuroprotection
Recent studies have highlighted the neuroprotective properties of this compound in models of cerebral ischemia.
- Cerebral Ischemia-Reperfusion Injury : In experiments involving transient middle cerebral artery occlusion in rats, this compound was shown to reduce blood-brain barrier disruption and infarct size following ischemic events. The compound decreased matrix metalloproteinase-2 levels and NDRG1 phosphorylation, suggesting a protective mechanism against ischemic damage .
Data Summary Table
Application Area | Mechanism of Action | Key Findings |
---|---|---|
Cancer Therapy | Inhibition of SGK1 leading to apoptosis | Effective against prostate cancer; enhances chemotherapy |
Osteoporosis Treatment | Inhibition of osteoclast differentiation | Improves bone density; reduces oxidative stress |
Neuroprotection | Reduction of blood-brain barrier disruption | Decreases infarct size in ischemia-reperfusion injury |
Case Studies
Prostate Cancer Study : A pivotal study by Sherk et al. (2008) demonstrated that this compound effectively inhibits androgen-stimulated growth in LNCaP cells through competitive inhibition of SGK1, highlighting its potential as a therapeutic agent for prostate cancer .
Osteoporosis Research : Recent findings published in PLoS One indicated that this compound not only inhibits osteoclastogenesis but also promotes antioxidant activity, presenting it as a candidate for treating osteoporosis-related bone loss .
Neuroprotective Effects : A study published in PubMed reported that this compound significantly reduced infarct size and improved outcomes following cerebral ischemia-reperfusion injury, underscoring its potential role in neuroprotection during acute cerebrovascular events .
Mécanisme D'action
- GSK650394 competitively inhibits SGK1. It effectively inhibits SGK1 phosphorylation in vitro (IC50 = 62 nM) and SGK2 (IC50 = 103 nM) in the SPA assay .
- The precise molecular targets and pathways involved in its effects remain an active area of research.
Comparaison Avec Des Composés Similaires
- L'unicité de GSK650394 réside dans son inhibition spécifique de SGK1. Les composés similaires ciblant SGK1 ne sont pas aussi bien caractérisés.
Activité Biologique
GSK 650394 is a selective inhibitor of serum- and glucocorticoid-regulated kinase 1 (SGK1), which plays a crucial role in various cellular processes, including cell proliferation, apoptosis, and metabolism. This compound has garnered attention for its potential therapeutic applications in conditions such as cancer and osteoporosis. This article explores the biological activity of this compound, summarizing key research findings, case studies, and relevant data.
- Chemical Name: 2-Cyclopentyl-4-(5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)benzoic acid
- Molecular Formula: C₁₈H₁₈N₂O₂
- Purity: ≥97%
This compound inhibits SGK1 with an IC50 of approximately 62 nM and SGK2 with an IC50 of about 103 nM, demonstrating over 30-fold selectivity against Akt and related kinases . This selectivity is significant for minimizing off-target effects in therapeutic applications.
Prostate Cancer Treatment
This compound has shown promising results in inhibiting androgen-stimulated growth in LNCaP cells, a human prostate carcinoma cell line. The compound exhibits an IC50 value of approximately 1 μM, indicating its effectiveness in reducing cell proliferation driven by androgens .
Table 1: Inhibitory Effects on LNCaP Cells
Compound | Target Kinase | IC50 (nM) | Effect on Cell Growth |
---|---|---|---|
This compound | SGK1 | 62 | Inhibition |
This compound | SGK2 | 103 | Inhibition |
Control | - | - | No inhibition |
Neuroprotective Effects
In a study examining ischemia-reperfusion injury, this compound demonstrated neuroprotective properties by decreasing the percentage of cortical infarct by 31% (p < 0.001). The compound also reduced NDRG1 phosphorylation and MMP2 protein levels in the ischemic-reperfused cortex, suggesting that SGK1 inhibition may mitigate blood-brain barrier disruption during cerebral ischemia-reperfusion injury .
Table 2: Neuroprotective Effects of this compound
Parameter | Control Group | This compound Group | p-value |
---|---|---|---|
Cortical Infarct (%) | +34% | -31% | <0.001 |
NDRG1 Phosphorylation (Relative) | Increased | Decreased | <0.05 |
MMP2 Protein Level | Increased | Decreased | <0.05 |
Osteoporosis Treatment
Research has indicated that this compound can inhibit osteoclast differentiation and prevent bone resorption. In vitro studies showed that it suppresses RANKL-mediated signaling pathways essential for osteoclastogenesis. Additionally, in vivo studies using ovariectomized mice demonstrated that this compound preserved bone mass and enhanced antioxidant enzyme activity, highlighting its potential as a therapeutic agent for osteoporosis .
Table 3: Effects on Osteoclastogenesis
Parameter | Control Group | This compound Group |
---|---|---|
Osteoclast Differentiation (%) | High | Low |
Bone Resorption Rate (%) | High | Low |
Antioxidant Activity (U/mg protein) | Low | High |
Propriétés
IUPAC Name |
2-cyclopentyl-4-(5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O2/c28-25(29)20-11-10-18(12-21(20)17-8-4-5-9-17)23-15-27-24-22(23)13-19(14-26-24)16-6-2-1-3-7-16/h1-3,6-7,10-15,17H,4-5,8-9H2,(H,26,27)(H,28,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVSBGSNVCDAMCF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=C(C=CC(=C2)C3=CNC4=C3C=C(C=N4)C5=CC=CC=C5)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60237532 | |
Record name | GSK-650394 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60237532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
890842-28-1 | |
Record name | GSK-650394 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0890842281 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | GSK-650394 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60237532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GSK-650394 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56887611DJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.